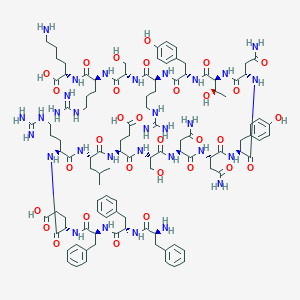
1,2-Dinitroglycerin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitroglycerin-d5, also known as 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate, is a deuterium-labeled derivative of 1,2-Dinitroglycerin. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dinitroglycerin-d5 can be synthesized through the nitration of glycerol-d5. The process involves the reaction of glycerol-d5 with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dinitroglycerin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound .
Scientific Research Applications
1,2-Dinitroglycerin-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the fate of nitroglycerin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitroglycerin.
Industry: Applied in the development of explosives and propellants due to its energetic properties
Mechanism of Action
The mechanism of action of 1,2-Dinitroglycerin-d5 is similar to that of nitroglycerin. It acts as a vasodilator by releasing nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the smooth muscle cells in blood vessels .
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitroglycerin: The non-deuterated form of 1,2-Dinitroglycerin-d5.
1,3-Dinitroglycerin: An isomer of 1,2-Dinitroglycerin with the nitro groups on different carbon atoms.
1-Mononitroglycerin: A mono-nitrated derivative of glycerol.
2-Mononitroglycerin: Another mono-nitrated derivative of glycerol
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and analytical applications. The deuterium labeling provides distinct mass spectrometric signatures, aiding in the accurate quantification and analysis of metabolic pathways .
Properties
Molecular Formula |
C3H6N2O7 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D |
InChI Key |
GFVHBTOOPNJKLV-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)






